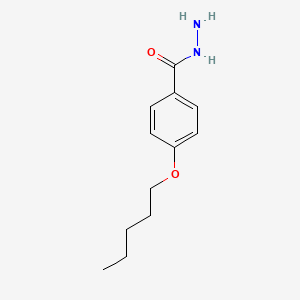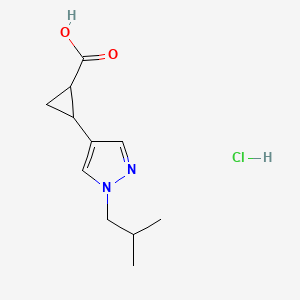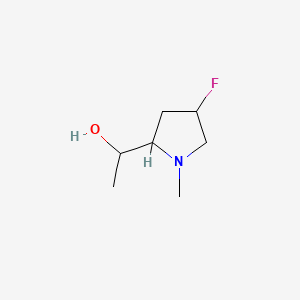
1-(4-Fluoro-1-methylpyrrolidin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol is a chiral compound that features a pyrrolidine ring substituted with a fluorine atom and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoropyrrolidine and methyl ethyl ketone.
Reaction Conditions: The key steps involve the formation of the pyrrolidine ring, followed by the introduction of the fluorine atom and the hydroxyl group. This can be achieved through a series of reactions including nucleophilic substitution, reduction, and stereoselective hydroxylation.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions.
化学反応の分析
Types of Reactions
(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and substituted pyrrolidine derivatives.
科学的研究の応用
(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of (1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to a biological response.
Pathways Involved: The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
(1S)-1-[(2S,4R)-4-chloro-1-methyl-pyrrolidin-2-yl]ethanol: Similar structure but with a chlorine atom instead of fluorine.
(1S)-1-[(2S,4R)-4-bromo-1-methyl-pyrrolidin-2-yl]ethanol: Similar structure but with a bromine atom instead of fluorine.
(1S)-1-[(2S,4R)-4-iodo-1-methyl-pyrrolidin-2-yl]ethanol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol imparts unique properties such as increased metabolic stability and altered electronic effects, making it distinct from its halogenated analogs.
特性
分子式 |
C7H14FNO |
|---|---|
分子量 |
147.19 g/mol |
IUPAC名 |
1-(4-fluoro-1-methylpyrrolidin-2-yl)ethanol |
InChI |
InChI=1S/C7H14FNO/c1-5(10)7-3-6(8)4-9(7)2/h5-7,10H,3-4H2,1-2H3 |
InChIキー |
DIWHMZGAZWOSSH-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC(CN1C)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B13889022.png)
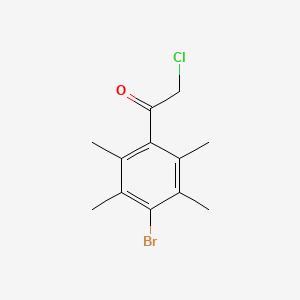


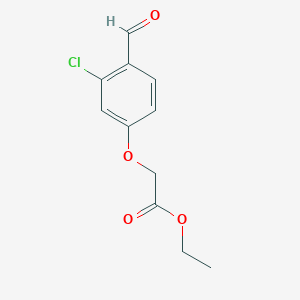
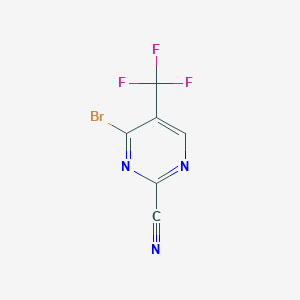
![2-ethyl-3-oxo-N-[2-(2-thienyl)ethyl]butanamide](/img/structure/B13889062.png)
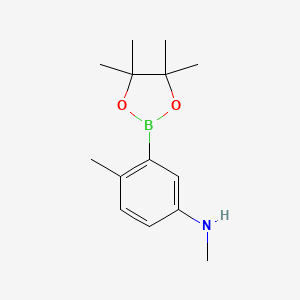
![3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13889079.png)
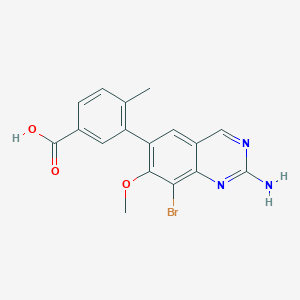
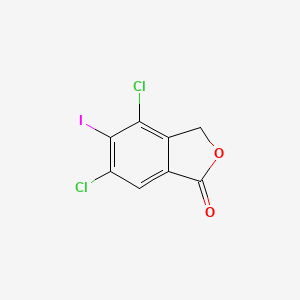
![3-[2-Chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13889097.png)
